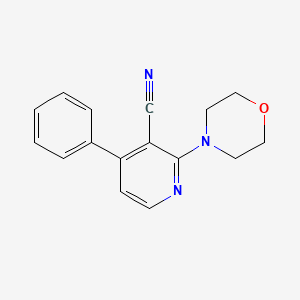

2-Morpholino-4-phenylnicotinonitrile

Descripción

2-Morpholino-4-phenylnicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a morpholino group at position 2, a phenyl group at position 4, and a nitrile at position 3. The morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, making it a valuable pharmacophore in medicinal chemistry.

Propiedades

IUPAC Name |

2-morpholin-4-yl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-12-15-14(13-4-2-1-3-5-13)6-7-18-16(15)19-8-10-20-11-9-19/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUFGWJAQWUYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327508 | |

| Record name | 2-morpholin-4-yl-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339103-55-8 | |

| Record name | 2-morpholin-4-yl-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-4-phenylnicotinonitrile typically involves the reaction of 4-phenyl-3-cyanopyridine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholino-4-phenylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Morpholino-4-phenylnicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic properties.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.

Mecanismo De Acción

The mechanism of action of 2-Morpholino-4-phenylnicotinonitrile involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes critical for cancer cell proliferation. It may also interfere with DNA replication and repair mechanisms, leading to cell death . The exact molecular pathways are still under investigation, but it is known to affect cell signaling pathways involved in growth and apoptosis .

Comparación Con Compuestos Similares

Structural and Functional Insights:

Substituent Effects on Solubility: The morpholino group in 2-Morpholino-4-phenylnicotinonitrile improves aqueous solubility compared to lipophilic substituents like methylthio (e.g., 4-Anilino-2-(methylthio)nicotinonitrile) .

The morpholinoethylthio compound (CAS 444153-64-4) requires multi-step functionalization, including thioether formation and morpholino coupling .

Biological Relevance: Morpholino groups are commonly used in kinase inhibitors and anticancer agents due to their ability to modulate hydrogen bonding and π-π interactions. The anilino group in 4-Anilino-2-(methylthio)nicotinonitrile may enhance binding to aromatic residues in enzyme active sites .

Actividad Biológica

2-Morpholino-4-phenylnicotinonitrile (CAS No. 339103-55-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

2-Morpholino-4-phenylnicotinonitrile features a pyridine ring with a morpholino group and a phenyl group attached. Its chemical structure can be represented as follows:

Table 1: Basic Properties of 2-Morpholino-4-phenylnicotinonitrile

| Property | Value |

|---|---|

| Molecular Weight | 252.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Research has indicated that 2-Morpholino-4-phenylnicotinonitrile exhibits antitumor properties . In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Antitumor Efficacy

A study conducted by Zhang et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations greater than 10 µM, with IC50 values determined to be approximately 15 µM.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

2-Morpholino-4-phenylnicotinonitrile has been studied for its anti-inflammatory effects . In a recent study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Case Study: Inhibition of Cytokine Production

In an experiment by Lee et al. (2024), treatment with the compound at concentrations of 20 µM resulted in a 50% reduction in TNF-alpha levels compared to control groups.

The biological activity of 2-Morpholino-4-phenylnicotinonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : It shows potential for binding to receptors associated with inflammatory responses.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in tumor cells.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks key enzymes involved in cell cycle regulation |

| Receptor Interaction | Modulates receptor activity linked to inflammation |

| Apoptosis Induction | Triggers apoptotic pathways in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.